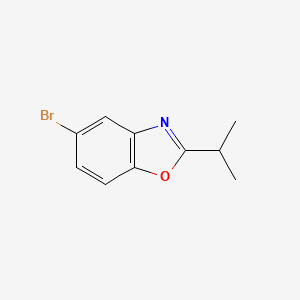

5-Bromo-2-isopropyl-1,3-benzoxazole

Description

Overview of Benzoxazole (B165842) Heterocycles in Contemporary Chemical and Biological Sciences

Benzoxazoles are bicyclic aromatic heterocycles that have garnered considerable attention from researchers worldwide. Their unique structural framework imparts a range of interesting chemical and physical properties, making them versatile scaffolds in various scientific pursuits. The inherent aromaticity of the benzoxazole system contributes to its relative stability, while the presence of nitrogen and oxygen heteroatoms provides sites for chemical modification and interaction with biological targets.

The benzoxazole core is found in a number of naturally occurring compounds and has been a focal point for synthetic chemists aiming to create novel molecules with diverse functionalities. The exploration of benzoxazole chemistry has led to a deeper understanding of heterocyclic reactivity and has provided a rich library of compounds for further investigation.

Importance of Substituted Benzoxazoles in Advanced Materials and Medicinal Chemistry

The true potential of the benzoxazole scaffold is unlocked through the introduction of various substituents onto its core structure. These modifications can dramatically alter the molecule's electronic properties, solubility, and steric profile, leading to a wide array of applications.

In the realm of advanced materials , substituted benzoxazoles are investigated for their potential use in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. The ability of these compounds to absorb and emit light can be fine-tuned by the nature and position of their substituents.

Rationale for Investigating 5-Bromo-2-isopropyl-1,3-benzoxazole within the Benzoxazole Landscape

The specific compound, This compound , represents a particular permutation of the substituted benzoxazole scaffold. The rationale for its investigation, while not extensively detailed in publicly available research, can be inferred from the broader context of benzoxazole chemistry.

The presence of a bromine atom at the 5-position is a common strategy in medicinal chemistry to modulate a compound's properties. Halogenation can influence a molecule's metabolic stability, binding affinity to target proteins, and pharmacokinetic profile. The position of the bromine atom is critical, as it can direct the molecule's interactions within a biological system.

The isopropyl group at the 2-position introduces a small, branched alkyl substituent. This group can impact the molecule's solubility and steric interactions with its environment. In the context of drug design, an isopropyl group can fill hydrophobic pockets in a protein's active site, potentially increasing binding affinity and selectivity.

Table of Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 915921-35-6 | sigmaaldrich.com |

| Molecular Formula | C10H10BrNO | sigmaaldrich.com |

| Molecular Weight | 240.10 g/mol | sigmaaldrich.com |

| Physical Form | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-propan-2-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWWNROYPLFJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650828 | |

| Record name | 5-Bromo-2-(propan-2-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-35-6 | |

| Record name | 5-Bromo-2-(propan-2-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of Substituted Benzoxazoles, with Implications for 5 Bromo 2 Isopropyl 1,3 Benzoxazole

General Principles of SAR in Benzoxazole (B165842) Derivatives

The pharmacological activity of benzoxazole derivatives is intrinsically linked to the nature and position of substituents on the heterocyclic ring. nih.gov The benzoxazole core itself serves as a crucial pharmacophore, but its potency and selectivity are largely dictated by the functional groups attached to it. The positions of greatest significance for modulating biological activity are typically the 2- and 5-positions of the benzoxazole ring. nih.gov

Substituents can influence the molecule's properties in several ways:

Electronic Effects : Electron-donating or electron-withdrawing groups can alter the electron density of the benzoxazole system, which can be critical for interactions with biological targets. researchgate.net

Steric Factors : The size and shape of substituents can determine how well the molecule fits into the binding site of a receptor or enzyme. nih.gov

Lipophilicity : The oil/water partition coefficient (log P) of a compound, which is heavily influenced by its substituents, affects its absorption, distribution, metabolism, and excretion (ADME) properties.

A key principle in the SAR of benzoxazoles is the concept of molecular hybridization, where the benzoxazole core is combined with other pharmacologically active moieties to create hybrid molecules with potentially enhanced or novel activities. nih.gov

Impact of Substituents at the 2-Position on Biological Activity

The 2-position of the benzoxazole ring is a primary site for modification and has a profound impact on the compound's biological activity. nih.govnih.gov A wide variety of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic systems, have been introduced at this position, leading to a diverse range of pharmacological effects. nih.gov

For instance, the introduction of substituted phenyl rings at the 2-position has been a common strategy in the development of antimicrobial and anticancer agents. nih.govnih.gov The nature and position of substituents on this phenyl ring can further refine the biological activity. Research has shown that electron-withdrawing groups like halogens or nitro groups, as well as electron-donating groups such as methoxy (B1213986) or dimethylamino groups, can enhance the antiproliferative and antimicrobial effects. researchgate.netnih.gov

Furthermore, the incorporation of heterocyclic moieties, such as thiophene, at the 2-position has been shown to yield potent antitumor agents. researchgate.netresearchgate.net The specific heterocyclic system introduced can significantly alter the binding affinity of the compound for its biological target.

| 2-Position Substituent | Observed Biological Activity | Reference |

| Substituted Phenyl | Antimicrobial, Anticancer | nih.govnih.gov |

| Thiophene | Antitumor | researchgate.netresearchgate.net |

| Alkyl Chains | Varies (e.g., Melatonin (B1676174) Receptor Agonism) | nih.gov |

Role of Halogenation at the 5-Position (e.g., Bromine) on Pharmacological Profiles

Halogenation, particularly at the 5-position of the benzoxazole ring, is a critical tool for modulating the pharmacological profile of these derivatives. nih.gov The introduction of a halogen atom, such as bromine, can significantly impact the compound's physicochemical properties and its interaction with biological targets. researchgate.net

The primary effects of halogenation include:

Increased Lipophilicity : Halogens, especially bromine, increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

Electronic Effects : As an electron-withdrawing group, bromine can alter the electronic distribution of the benzoxazole ring, potentially influencing binding affinities. researchgate.net

Halogen Bonding : In some cases, the halogen atom can participate in halogen bonding, a non-covalent interaction with a biological target that can contribute to binding affinity and selectivity.

Studies have shown that the presence of a halogen at the 5-position can enhance the antimicrobial and anticancer activities of benzoxazole derivatives. researchgate.netesisresearch.org For example, research on benzotriazole (B28993) derivatives, which are structurally related to benzoxazoles, has demonstrated that halogenation at the 5- and 6-positions is crucial for their inhibitory activity against protein kinase CK2. researchgate.net

Influence of Alkyl Chains (e.g., Isopropyl) at the 2-Position on Receptor Interactions and Efficacy

The introduction of alkyl chains, such as an isopropyl group, at the 2-position of the benzoxazole ring can have a significant influence on receptor interactions and efficacy. nih.govnih.gov The size, shape, and lipophilicity of the alkyl group are key determinants of its effect.

An isopropyl group, being a branched and moderately lipophilic substituent, can:

Provide a Steric Hindrance : This can either be beneficial, by promoting a specific binding conformation, or detrimental, by preventing access to the binding site. nih.gov

Engage in Hydrophobic Interactions : The isopropyl group can fit into hydrophobic pockets within a receptor's binding site, thereby increasing binding affinity.

For example, in a series of benzoxazole derivatives developed as melatonin receptor agonists, the nature of the alkyl group at the 2-position was found to be a critical factor in determining their binding affinity and agonist activity. nih.gov

| Property of Isopropyl Group | Potential Impact on Receptor Interaction |

| Branched Structure | Can provide steric bulk, influencing binding orientation. |

| Moderate Lipophilicity | May engage in hydrophobic interactions within the binding pocket. |

| Conformational Restriction | Can influence the overall shape of the molecule. |

Conformational Analysis and its Relevance to SAR

Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, is a critical aspect of SAR studies for benzoxazole derivatives. The biological activity of a compound is not only dependent on its chemical structure but also on its preferred spatial orientation, as this determines how it interacts with the complex three-dimensional structure of its biological target. nih.gov

The planarity of the benzoxazole ring system, coupled with the rotational freedom of substituents at the 2- and 5-positions, allows for a range of possible conformations. The specific conformation adopted by a molecule when it binds to a receptor is often the "bioactive conformation."

Computational methods, such as molecular docking, are frequently employed to predict the binding modes of benzoxazole derivatives within the active sites of their target proteins. nih.govresearchgate.netresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, docking studies of benzoxazole derivatives targeting VEGFR-2 have shown that the benzoxazole fragment can form crucial hydrogen bonds with key amino acid residues in the hinge region of the receptor's active site. nih.gov Understanding the conformational preferences of these molecules is therefore essential for the rational design of new and more potent therapeutic agents.

Computational Chemistry and Molecular Modeling of 5 Bromo 2 Isopropyl 1,3 Benzoxazole and Analogues

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of benzoxazole (B165842) derivatives. These methods model the molecular structure in its ground state, providing valuable data on electronic distribution and stability. nih.gov

DFT studies, often using the B3LYP functional with a basis set like 6-311++g(d,p), are employed to optimize the molecular geometry of benzoxazole compounds. nih.gov These calculations help determine reactive centers by analyzing parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. hep.com.cn

Key findings from DFT studies on benzoxazole analogues include:

Reactivity and Stability: The chemical softness and other quantum chemical parameters derived from DFT calculations can indicate the reactive nature and stability of designed compounds. hep.com.cnresearchgate.net

Corrosion Inhibition: For related heterocyclic systems like benzimidazoles, DFT has been used to identify reactive centers that might interact with metal surfaces, suggesting that adsorption often occurs through the fused benzene (B151609) ring and heteroatoms. researchgate.net

These theoretical calculations are instrumental in the rational design of new benzoxazole derivatives with desired electronic properties for various applications, including the development of novel therapeutic agents.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of benzoxazole derivatives and their interactions with biological macromolecules. These simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the stability of ligand-protein complexes. researchgate.netnih.gov

MD simulations are frequently used to:

Validate Docking Results: Following molecular docking, MD simulations are performed to assess the stability of the predicted ligand-protein binding poses. hep.com.cnresearchgate.net A simulation run, for instance over 100 nanoseconds, can confirm if the key interactions are maintained. hep.com.cnresearchgate.net

Analyze Complex Stability: Parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) are analyzed to confirm the stability of the ligand-protein complex. researchgate.net

Characterize Interactions: These simulations help in understanding the detailed binding modes and identifying key amino acid residues responsible for stabilizing the inhibitor in the binding pocket of a receptor. nih.govrsc.org Hydrogen bond analysis is a common technique used to monitor these crucial interactions throughout the simulation. researchgate.net

For example, MD simulations have been crucial in studying benzoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govrsc.org The simulations revealed key residues and interactions that are vital for the stable binding of these inhibitors. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For benzoxazole derivatives, 2D and 3D-QSAR models are developed to predict their therapeutic potential and guide the optimization of lead compounds. nih.govnih.gov

The process involves:

Data Set Preparation: A series of benzoxazole derivatives with known biological activities (e.g., IC50 values) is selected. These activity values are often converted to their logarithmic form (pIC50) for the analysis. nih.gov

Model Generation: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. nih.gov These models correlate the biological activity with steric, electrostatic, and other molecular fields.

Validation: The predictive power of the generated models is rigorously validated using statistical methods. nih.govbohrium.com

A study on benzoxazole derivatives as anticancer agents targeting VEGFR-2 produced robust CoMFA and CoMSIA models for different cancer cell lines. nih.gov The contour maps generated from these models provide a visual representation of how different structural features influence biological activity, offering a roadmap for designing more potent inhibitors. nih.govrsc.org Similarly, 2D-QSAR studies on antimicrobial benzoxazoles have identified key topological parameters that are relevant for their activity against resistant bacteria. nih.gov

Table 1: Example of 3D-QSAR Model Validation Statistics for Benzoxazole Derivatives nih.gov This table is based on data from a study on VEGFR-2 inhibitors and is for illustrative purposes.

| Model | Cell Line | R²cv (q²) | R²pred |

|---|---|---|---|

| CoMFA | HepG2 | 0.509 | 0.5128 |

| HCT-116 | 0.574 | 0.5597 | |

| MCF-7 | 0.568 | 0.5057 | |

| CoMSIA | HepG2 | 0.711 | 0.6198 |

| HCT-116 | 0.531 | 0.5804 | |

| MCF-7 | 0.669 | 0.6577 |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For benzoxazole analogues, docking studies are essential for understanding their mechanism of action at a molecular level and for identifying potential biological targets. nih.govmdpi.com

The benzoxazole scaffold possesses features that make it adept at protein interactions:

The oxygen and nitrogen atoms can act as hydrogen bond acceptors. mdpi.com

The planar aromatic ring system can participate in π-stacking and π-cation interactions. mdpi.com

Docking simulations have been successfully applied to study benzoxazole derivatives as:

Anticancer Agents: Docking into the active site of VEGFR-2 has helped to rationalize the anticancer activity of novel benzoxazole series and to identify key binding interactions. nih.gov In some cases, the docking scores of new derivatives have exceeded those of known drugs like Sorafenib. hep.com.cn

Antimicrobial Agents: To understand their antibacterial action, benzoxazole derivatives have been docked into the active site of enzymes like E. coli DNA gyrase. nih.gov

Antiviral Agents: The potential of benzoxazole compounds as antiviral agents has been explored by docking them into the main protease of viruses like COVID-19. nih.gov

The results of docking studies, often presented as binding affinity scores, guide the selection of the most promising compounds for synthesis and biological testing. researchgate.net

Cheminformatics and Virtual Screening Applications for Substituted Benzoxazoles

Cheminformatics and virtual screening are powerful strategies for efficiently exploring vast chemical spaces to identify novel bioactive compounds. nih.govresearchgate.net These approaches have become indispensable in the early stages of drug discovery for identifying new benzoxazole-based leads. researchgate.net

Virtual screening can be broadly categorized into two types:

Ligand-Based Virtual Screening (LBVS): This method uses the structural information of known active compounds. Similarity searching, based on 2D or 3D molecular fingerprints, is a common LBVS technique used to screen large databases for molecules with similar features to a known active template. researchgate.net

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, SBVS is employed. This involves docking large libraries of compounds into the target's binding site and ranking them based on their predicted binding affinity. nih.govrsc.org

For substituted benzoxazoles, virtual screening has been used to identify potential inhibitors for various targets. For instance, screening of compound libraries against targets like lumazine (B192210) synthase has successfully identified novel benzoxazole-containing scaffolds as starting points for inhibitor development. nih.gov The process allows for the rapid evaluation of millions of compounds in silico, significantly reducing the time and cost associated with experimental high-throughput screening. researchgate.net The integration of machine learning and artificial intelligence is further enhancing the predictive power and efficiency of virtual screening campaigns. researchgate.net

Biological Activities and Mechanisms of Action of Benzoxazole Derivatives, with Specific Considerations for 5 Bromo 2 Isopropyl 1,3 Benzoxazole

Antimicrobial Properties

Benzoxazole (B165842) derivatives are recognized for a wide spectrum of pharmacological activities, including notable antimicrobial effects. jocpr.comnih.gov The nature of the substituents on the benzoxazole ring system plays a crucial role in determining the potency and range of this activity.

Although specific data on the antibacterial efficacy of 5-Bromo-2-isopropyl-1,3-benzoxazole is not detailed in the available literature, numerous studies have demonstrated the antibacterial potential of various 2- and 5-substituted benzoxazoles. mdpi.comnih.gov Generally, these compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 2,5-disubstituted benzoxazoles have shown significant activity against Bacillus subtilis. jocpr.com The presence of a halogen, such as bromine or chlorine, at the 5-position is a common feature in many biologically active benzoxazoles. mdpi.com

Table 1: Examples of Antibacterial Activity in Benzoxazole Derivatives

| Compound Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 2,5-disubstituted benzoxazoles | Bacillus subtilis | Active, MIC of 3.12 µg/ml for some derivatives | jocpr.com |

| General benzoxazole derivatives | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Moderate to good activity | nih.gov |

| 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]benzoxazoles | Gram-positive and Gram-negative bacteria | MIC values of 6.25-200 µg/mL | nih.gov |

| Benzoxazole derivative 47 | Pseudomonas aeruginosa, Enterococcus faecalis | MIC = 0.25 μg/mL (P. aeruginosa), MIC = 0.5 μg/mL (E. faecalis) | mdpi.com |

The antifungal properties of benzoxazoles are well-established. nih.govresearchgate.net Various derivatives have been synthesized and tested against fungal strains like Candida albicans and Aspergillus niger, often showing moderate to good activity. nih.gov Notably, a series of 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]benzoxazole derivatives displayed significant antifungal activity, with some compounds showing efficacy against Candida species comparable to the standard drug miconazole. nih.gov The presence of a halogenated ring has been suggested to be responsible for the antifungal potential in some series of benzoxazolinones. tandfonline.com

Table 2: Examples of Antifungal Activity in Benzoxazole Derivatives

| Compound Derivative | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| General benzoxazole derivatives | Candida albicans, Aspergillus niger | Moderate to good activity | nih.gov |

| 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole | Candida glabrata | MIC of 3.12 µg/mL (comparable to miconazole) | nih.gov |

| 5-nitro-2-cyclohexyl Benzoxazole | Candida albicans | Active | jocpr.com |

A primary mechanism through which benzoxazole and the structurally related benzothiazole (B30560) derivatives exert their antibacterial effects is through the inhibition of bacterial DNA gyrase. nih.govnih.govacs.org This enzyme is essential for bacterial survival as it manages DNA topology during replication. nih.gov Its presence in prokaryotes and absence in human cells makes it a selective and attractive target for antibacterial agents. chemistryjournal.net

Specifically, these compounds often act as ATP-competitive inhibitors of the GyrB subunit of DNA gyrase. nih.govacs.org The binding mode of benzothiazole-based inhibitors to the ATP-binding pocket of E. coli DNA gyrase B has been confirmed through crystal structures. acs.org Structure-activity relationship studies of related benzothiazoles have shown that substitutions on the core scaffold are critical for potent DNA gyrase inhibition. nih.govrsc.org Given that this compound possesses both a halogen substituent and a 2-position alkyl group, it is plausible that its potential antibacterial activity could be mediated through the inhibition of DNA gyrase.

Anticancer Potential

The benzoxazole nucleus is a key pharmacophore in the design of novel anticancer agents due to its broad potential and adaptable tumor-inhibitory mechanisms. researchgate.netnih.gov

Numerous benzoxazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against a variety of human cancer cell lines, including those for breast (MCF-7), colon (HCT116), and liver (HepG2) cancer. nih.govresearchgate.netnih.gov Research has shown that substitution at the 5-position of the benzoxazole ring with a halogen atom, such as bromine or chlorine, can lead to enhanced antiproliferative activity. mdpi.com For example, some substituted bromopyridine acetamide (B32628) benzothiazole derivatives have shown potent antitumor activity against several cell lines. nih.gov While specific cytotoxic data for this compound is not available, the presence of the 5-bromo substituent suggests it could potentially exhibit cytotoxic properties.

Table 3: Examples of Cytotoxic Activity in Benzoxazole and Benzothiazole Derivatives

| Compound Derivative | Cancer Cell Line | Activity/IC₅₀ | Reference |

|---|---|---|---|

| Substituted bromopyridine acetamide benzothiazole | HepG2 (Liver), A549 (Lung), SW620 (Colon) | IC₅₀ values of 48 nM, 44 nM, and 4.3 nM, respectively | nih.gov |

| 5-Chlorobenzoxazole derivative 45 | HCT-116 (Colon), NCI-H460 (Lung) | IC₅₀ = 2.4 μM (HCT-116), IC₅₀ = 0.9 μM (NCI-H460) | mdpi.com |

| General benzoxazole derivatives | HCT116 (Colon) | Some derivatives showed good anticancer activity | nih.gov |

| Benzoic acid substituted benzoxazole | MCF-7 (Breast) | Moderate to good anti-breast cancer activity | researchgate.net |

A key proposed mechanism for the anticancer activity of benzoxazole derivatives is the inhibition of DNA topoisomerases. nih.govesisresearch.orgtandfonline.com These enzymes are crucial for managing the topological state of DNA during cellular processes like replication and transcription, and their inhibition can lead to cell death. esisresearch.orgtandfonline.com

Several 2,5-disubstituted benzoxazole derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. nih.govesisresearch.orgtandfonline.com For instance, 5-amino-2-(p-bromophenyl)benzoxazole was found to be a more potent topoisomerase I poison than the reference drug camptothecin. esisresearch.orgtandfonline.com Similarly, other derivatives have shown significant inhibition of topoisomerase II. esisresearch.orgtandfonline.com Structure-activity studies have indicated that the benzoxazole ring is important for DNA topoisomerase II inhibitory activity. esisresearch.org

The inhibition of topoisomerases by these compounds leads to DNA damage, which in turn can trigger programmed cell death, or apoptosis. researchgate.net Therefore, it is plausible that if this compound possesses anticancer properties, its mechanism of action could involve the inhibition of DNA topoisomerases, subsequently leading to the induction of apoptosis in cancer cells.

Anti-inflammatory and Analgesic Effects

Benzoxazole derivatives are well-documented for their significant anti-inflammatory and analgesic properties. nih.govresearchgate.netresearchgate.net These compounds often exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). researchgate.net The inhibition of these enzymes reduces the production of prostaglandins (B1171923) and leukotrienes, which are critical mediators of inflammation and pain.

Several studies have demonstrated the potent anti-inflammatory and analgesic effects of various benzoxazole derivatives. For instance, some 2-mercaptobenzoxazole (B50546) derivatives have shown analgesic effects stronger than diclofenac (B195802) sodium in acetic acid-induced writhing tests in mice. nih.gov In formaldehyde-induced paw swelling edema tests, certain derivatives exhibited more potent anti-inflammatory activity than diclofenac sodium. nih.gov

A research study on novel synthesized benzoxazole derivatives confirmed promising anti-nociceptive and anti-inflammatory effects. The anti-nociceptive activity was evaluated by the reduction in the number of abdominal writhes induced by acetic acid, while the anti-inflammatory activity was assessed using the carrageenan-induced paw edema method. nih.gov Another study highlighted that the analgesic activities of some 2-oxo-3H-benzoxazole derivatives were even higher than their anti-inflammatory activities. jocpr.com

The mechanism of action for many of these derivatives is linked to their ability to inhibit COX enzymes. researchgate.net For example, docking studies have been performed on some benzoxazole derivatives to understand their interaction with the COX-2 enzyme, which may aid in the rational design of more potent anti-inflammatory drugs.

While no specific studies on the anti-inflammatory or analgesic effects of This compound are available, its structural similarity to other active benzoxazole derivatives suggests it could potentially exhibit similar properties. The presence of a bromine atom might influence its lipophilicity and binding characteristics with target enzymes.

Anticonvulsant and Central Nervous System Activities

The benzoxazole nucleus is a key feature in compounds with anticonvulsant and other central nervous system (CNS) activities. jocpr.com The planar and compact structure of benzoxazoles is thought to contribute to their ability to cross the blood-brain barrier and interact with CNS targets. ptfarm.pl

A novel series of benzoxazole derivatives containing a 1,2,4-triazolone moiety was synthesized and screened for anticonvulsant activities using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models in mice. nih.gov Many of these compounds showed significant anti-MES activities. One promising compound from this series, with an ED50 value of 22.0 mg/kg in the MES model, demonstrated a better safety profile than the standard drugs carbamazepine (B1668303) and valproate. nih.gov Mechanistic studies revealed that this compound's anticonvulsant action is mediated through the regulation of γ-aminobutyric acid (GABA) function in the brain, with docking studies confirming possible binding to the benzodiazepine (B76468) (BZD) binding site of the GABAA receptor. nih.gov

Furthermore, some quinazolin-4(3H)-one derivatives, which can be structurally related to certain benzoxazole compounds, have shown anticonvulsant and CNS depressant activities, also suggested to act via the GABAA receptor. mdpi.com

Given the established role of the benzoxazole scaffold in targeting the CNS, This compound could theoretically possess anticonvulsant properties. The lipophilic isopropyl group and the electron-withdrawing bromo substituent might modulate its CNS penetration and receptor interactions. However, empirical data is needed to confirm any such activity.

Antiviral Properties (e.g., Anti-HIV)

Benzoxazole derivatives have emerged as a promising class of antiviral agents, with notable activity against a range of viruses, including the human immunodeficiency virus (HIV). nih.govresearchgate.net The mechanism of action for their anti-HIV activity is often attributed to the inhibition of key viral enzymes, such as reverse transcriptase (RT). researchgate.net

In one study, a series of 2-substituted benzoxazoles were synthesized and evaluated for their anti-HIV-1 activity. One compound, in particular, displayed moderate anti-HIV-1 activity, with a maximum cell protection of 36.6% at a low concentration. nih.govresearchgate.net Other studies have also reported on benzothiazolyl-coumarin hybrids, structurally related to benzoxazoles, as potential anti-HIV agents that show potent antiviral activity against wild-type HIV-1 strains. nih.gov

The antiviral spectrum of benzoxazoles is not limited to HIV. Some derivatives have shown inhibitory activity against the Hepatitis C virus (HCV) by targeting its RNA-dependent RNA polymerase. nih.gov Additionally, novel flavonol derivatives containing a benzoxazole moiety have been designed as potential antiviral agents against the tobacco mosaic virus (TMV). researchgate.net

The potential antiviral activity of This compound remains unexplored. Its structural features would need to be assessed in relevant viral assays to determine if it shares the antiviral potential of other members of its chemical class.

Other Pharmacological Activities

The versatility of the benzoxazole scaffold is evident in the broad range of other pharmacological activities its derivatives have been shown to possess. nih.gov

Antihyperglycemic: Several series of benzoxazole derivatives have been synthesized and evaluated for their antihyperglycemic activity. nih.govpharmacophorejournal.com For example, benzoxazole 2,4-thiazolidinediones have demonstrated potent hypoglycemic effects in diabetic mice, showing more potent activity than established drugs like ciglitazone (B1669021) and pioglitazone. nih.gov Another study on benzoxazole derivatives combined with a 2,4-thiazolidinedione (B21345) head group also showed significant antihyperglycemic activity in alloxan-induced diabetic rats. pharmacophorejournal.com The mechanism for some benzothiazole derivatives, which are structurally similar, involves the activation of adenosine (B11128) 5′-monophosphate-activated protein kinase (AMPK), a key regulator of glucose metabolism. acs.org

Antitubercular: Benzoxazole derivatives have shown promising activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. researchgate.netnih.govdntb.gov.ua Some dinitrobenzylsulfanyl derivatives of benzoxazole have exhibited significant activity against both sensitive and resistant strains of M. tuberculosis. nih.gov Nonhydrolyzable D-phenylalanine-benzoxazole derivatives have also been found to retain antitubercular activity. nih.gov

Antidepressant: The structural similarity of benzoxazoles to certain neurotransmitter receptors has led to the investigation of their antidepressant potential. wjpsonline.comnih.gov Benzoxazole derivatives have been reported to interact with 5-HT1A and 5-HT2A receptors, which are important targets for the treatment of depression. wjpsonline.com Studies on novel benzazole derivatives have shown significant antidepressant-like activities in animal models, with mechanistic studies suggesting the involvement of the serotonergic system. nih.gov

Antiulcer: Some benzimidazole (B57391) derivatives, which are close structural relatives of benzoxazoles, have shown proven antiulcer activity as inhibitors of the H+/K+-ATPase (proton pump) in parietal cells. asianpubs.org This suggests that the benzofused heterocyclic core could be a valuable template for developing antiulcer agents.

The diverse pharmacological profile of benzoxazole derivatives highlights the potential for This compound to exhibit one or more of these activities. However, without specific experimental evaluation, this remains speculative.

Biological Isosterism with Nucleic Bases and Biopolymer Interactions

A key aspect of the biological activity of benzoxazole derivatives is their structural resemblance to naturally occurring nucleic bases, such as adenine (B156593) and guanine. jocpr.comresearchgate.net This concept, known as biological isosterism, allows these compounds to interact with biopolymers like DNA and various enzymes. jocpr.com

The benzoxazole ring is predicted to interact more easily with biological systems due to this structural mimicry. researchgate.net This interaction can occur through various modes, including intercalation between DNA base pairs. Studies on naphthoxazole derivatives, which have an extended aromatic system, have shown that they can bind to DNA, with intercalation being a predominant mode of interaction. periodikos.com.br This binding is often accompanied by an enhanced fluorescence emission, making some benzoxazole and naphthoxazole derivatives promising fluorescent DNA probes. periodikos.com.br

The interaction of benzoxazole derivatives with enzymes is also a critical aspect of their mechanism of action. For example, the design of benzoxazole-based inhibitors of human neutrophil elastase (HNE) was guided by their ability to form key hydrogen-bonding interactions with amino acid residues in the enzyme's active site, mimicking the interactions of natural substrates. nih.gov Furthermore, polymer-supported synthesis has been used to create libraries of benzoxazole-linked benzimidazoles that show inhibitory activity against vascular endothelial growth factor receptor-3 (VEGFR-3) kinase. rsc.org

While there is no specific data on the biopolymer interactions of This compound , its core benzoxazole structure suggests it could potentially interact with nucleic acids and enzymes. The electronic and steric properties of the bromo and isopropyl substituents would likely play a significant role in the nature and strength of these interactions.

Advanced Applications and Future Research Directions

Development of 5-Bromo-2-isopropyl-1,3-benzoxazole and Analogues as Fluorescent Probes or Dyes

Benzoxazole (B165842) derivatives are well-regarded for their fluorescent properties, which are tunable based on the substituents on the heterocyclic core. globalresearchonline.netresearchgate.net These compounds are utilized as optical brighteners, laser dyes, and, increasingly, as fluorescent probes for biological imaging. rsc.orgresearchgate.net The fluorescence characteristics of 2-substituted benzoxazoles are influenced by the nature of the substituent and the solvent environment. niscpr.res.in

The introduction of a bromine atom at the 5-position, as in this compound, can influence the photophysical properties through the heavy atom effect, which may affect the quantum yield of fluorescence. acs.org However, halogenation can also be a tool to fine-tune the emission wavelengths. Studies on 2-alkyl- and 2-aryl-benzoxazoles have shown that these molecules exhibit interesting absorption and fluorescence spectral characteristics. niscpr.res.in For instance, 2-alkylbenzoxazoles can exhibit dual fluorescence from π*→π and charge transfer transitions. niscpr.res.in

Future research could focus on synthesizing and characterizing the photophysical properties of this compound and its analogues. Key research questions would include the impact of the isopropyl group and the bromo substituent on the absorption and emission spectra, quantum yield, and Stokes shift. Such studies would pave the way for their application as novel fluorescent dyes or probes for specific analytes or cellular components. periodikos.com.br

Table 1: Photophysical Properties of Selected Benzoxazole Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Application | Reference |

| 2-(2'-Hydroxyphenyl)benzoxazole | ~330-370 | ~480-520 (ESIPT) | Varies | Fluorescent probe, Mechanofluorophore | acs.org |

| 2-Alkylbenzoxazoles | Varies | Dual fluorescence observed | Low | Spectral studies | niscpr.res.in |

| 2-Arylbenzoxazoles | Varies | Single fluorescence band | High | Laser materials, Chelating agents | niscpr.res.in |

| Oxazole (B20620) Yellow (YO) | ~470-490 | ~500-520 (bound to DNA) | Enhanced upon binding | DNA fluorescent probe | periodikos.com.br |

Note: Data is generalized from various sources and specific values depend on the exact structure and conditions.

Potential in Agrochemical and Polymer Science

The benzoxazole moiety is a key component in a number of agrochemicals, exhibiting a broad spectrum of activities including herbicidal, fungicidal, and insecticidal properties. nih.govnih.gov The structural similarity of benzoxazoles to natural nucleotides allows them to interact with biological systems in pests and pathogens. globalresearchonline.net The presence of a halogen, such as bromine in this compound, is a common feature in many active agrochemical compounds, often enhancing their biological efficacy. nih.gov Research into benzoxazole derivatives has shown their potential against various plant pathogens. nih.govresearchgate.net

In polymer science, benzoxazole-containing polymers are known for their high thermal stability and excellent mechanical properties. researchwithrutgers.com For instance, poly(p-phenylene benzobisoxazole) (PBO) is a high-performance polymer. rsc.org Recent research has explored the use of functionalized benzoxazoles in advanced materials. A study on poly(2-isopropenylbenzoxazole) (P(2-IBO)) demonstrated its use as a modifier for nanoparticles to enhance the dielectric properties of nanocomposites for high-temperature applications. rsc.org The "isopropyl" group in this compound is structurally related to the isopropenyl group in P(2-IBO), suggesting that it could be a valuable monomer or building block for novel functional polymers. Halogenated polymers also find use in creating materials with optimized energy levels for applications like organic solar cells. nih.gov

Future investigations could explore the synthesis of polymers from this compound or its derivatives and evaluate their thermal, mechanical, and electronic properties.

Strategies for Enhancing Selectivity and Reducing Off-Target Effects

For benzoxazole derivatives to be successful therapeutic agents, high selectivity towards their biological target is crucial to minimize off-target effects and associated toxicities. researchgate.net Rational drug design strategies are often employed to enhance the selectivity of these compounds. researchgate.net These strategies include:

Structural Modifications: Introducing specific functional groups to optimize interactions with the target protein's binding site. This can involve altering alkyl or aryl substituents at the 2-position or modifying the substitution pattern on the benzene (B151609) ring. researchgate.netnih.gov The presence of the 5-bromo and 2-isopropyl groups in the target compound provides a template that can be systematically modified.

Conformational Restraint: Introducing conformational rigidity into the molecule can help to lock it into a bioactive conformation, thereby improving affinity and selectivity for the target.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can modulate the compound's activity and selectivity profile.

Computational methods, such as molecular docking, play a vital role in predicting the binding modes of benzoxazole derivatives to their targets, guiding the design of more selective analogues. nih.govnih.gov For example, docking studies have been used to design selective COX-2 inhibitors based on the benzoxazole scaffold. nih.gov

Interdisciplinary Research in Benzoxazole Chemistry and Biology

The diverse biological activities of benzoxazoles, including antimicrobial, anticancer, and anti-inflammatory properties, necessitate a collaborative, interdisciplinary approach to research. nih.govnih.govscite.ai This involves a synergistic effort between:

Synthetic Organic Chemists: To design and synthesize novel benzoxazole derivatives with diverse functionalities. researchgate.netrsc.org

Medicinal Chemists: To establish structure-activity relationships (SAR) and optimize lead compounds for improved potency and selectivity. researchgate.net

Biologists and Pharmacologists: To evaluate the biological activity of these compounds in vitro and in vivo, elucidate their mechanisms of action, and assess their pharmacokinetic profiles. nih.govnih.gov

Computational Chemists: To use modeling and simulation to predict the properties and biological interactions of new derivatives, thus prioritizing synthetic efforts. nih.gov

Such interdisciplinary collaborations are essential for accelerating the discovery and development of new benzoxazole-based therapeutic agents.

Emerging Synthetic Methodologies and Catalysis in Benzoxazole Chemistry

The synthesis of the benzoxazole core is a well-established area of organic chemistry, with numerous methods available. researchgate.netrsc.orgorganic-chemistry.org Traditional methods often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives. researchgate.net However, recent research has focused on developing more efficient, sustainable, and versatile synthetic routes.

Emerging methodologies include:

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds of the benzoxazole core offers an atom-economical approach to introduce various substituents. organic-chemistry.org

Novel Catalytic Systems: The use of various catalysts, including nanocatalysts, metal catalysts (e.g., palladium, copper), and ionic liquids, has been shown to improve reaction efficiency, yield, and environmental friendliness. researchgate.netnih.gov

Green Chemistry Approaches: Methodologies that utilize microwave irradiation, ultrasound, or solvent-free conditions are being developed to create more sustainable synthetic processes. researchgate.net

Table 2: Modern Catalysts in Benzoxazole Synthesis

| Catalyst Type | Example | Advantages | Reference |

| Nanocatalysts | Magnetic Solid Acid Nanocatalyst | High reactivity, reusability, stability | nih.gov |

| Metal Catalysts | Palladium Complexes | High yield, low catalyst loading, mild conditions | rsc.orgnih.gov |

| Ionic Liquids | Fe3O4-supported Lewis Acidic Ionic Liquid | Reusability, easy workup, solvent-free conditions | tandfonline.com |

| Acid Catalysts | Fluorophosphoric Acid | Inexpensive, stable, short reaction time | nih.gov |

The synthesis of this compound would likely involve the reaction of 4-bromo-2-aminophenol with isobutyraldehyde (B47883) or a related isobutyryl precursor, potentially utilizing one of these modern catalytic systems to enhance efficiency and yield.

Translational Research Pathways for this compound-Derived Compounds

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For a compound like this compound, a potential translational pathway would involve several key stages, assuming promising initial findings in basic research.

Lead Optimization: Based on initial biological screening, the structure of this compound would be systematically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). researchgate.net

Preclinical Development: The optimized lead compounds would undergo extensive preclinical testing, including in vivo efficacy studies in animal models of the target disease, as well as safety and toxicology assessments.

Investigational New Drug (IND) Application: If a compound demonstrates a favorable efficacy and safety profile in preclinical studies, an IND application would be submitted to regulatory authorities to request permission to begin clinical trials in humans.

Clinical Trials (Phase I, II, and III): The compound would then proceed through a series of clinical trials to evaluate its safety, dosage, and effectiveness in treating the intended disease in humans.

Given the broad range of biological activities reported for benzoxazole derivatives, translational research on compounds derived from this compound could potentially target a variety of diseases, including cancer, inflammatory disorders, and infectious diseases. nih.govnih.govscite.ai

Conclusion

Summary of Current Academic Understanding of Substituted Benzoxazoles

The current body of scientific literature firmly establishes substituted benzoxazoles as a cornerstone of heterocyclic chemistry with significant implications for drug discovery and materials science. rsc.orgresearchgate.net The benzoxazole (B165842) scaffold is a versatile template that allows for extensive functionalization, particularly at the 2- and 5-positions, which strongly influences the compound's biological activity. mdpi.com Researchers have successfully synthesized a vast library of these derivatives, revealing a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. nih.govontosight.ai In materials science, their inherent fluorescence and photostability have been harnessed for applications such as OLEDs, fluorescent dyes, and chemical sensors. researchgate.netnih.gov Common synthetic strategies are well-documented, typically involving the condensation of 2-aminophenols with various carbonyl compounds, with ongoing research focused on developing more efficient and sustainable methods. researchgate.netorganic-chemistry.org

Future Outlook and Unexplored Research Avenues for 5-Bromo-2-isopropyl-1,3-benzoxazole

Despite the extensive research into benzoxazoles, the specific compound This compound remains a scientifically uncharted entity. Its structure, combining a C-5 bromo substituent known to enhance biological activity with a C-2 isopropyl group, presents a unique profile that warrants investigation.

Future research should prioritize the following avenues:

Definitive Synthesis and Characterization: The first step is to synthesize the compound, likely via the condensation of 2-amino-4-bromophenol (B1269491) and an isobutyryl derivative, and to fully characterize its chemical and physical properties using modern spectroscopic and analytical techniques.

Biological Screening: A comprehensive biological evaluation is crucial. This should include screening for antimicrobial activity against a panel of clinically relevant bacteria and fungi, and assessing its cytotoxic potential against various cancer cell lines.

Photophysical Analysis: A thorough investigation of its absorption and fluorescence properties is needed to determine its potential as a novel fluorophore. This would involve measuring its quantum yield, Stokes shift, and photostability to assess its suitability for applications in materials science.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues would help to establish clear structure-activity relationships, guiding the rational design of more potent and selective derivatives for specific therapeutic or material applications.

In essence, this compound represents a gap in the current knowledge of benzoxazole chemistry and offers a promising opportunity for the discovery of new molecules with valuable biological and material properties.

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-isopropyl-1,3-benzoxazole, and how can reaction conditions be optimized for reproducibility?

The synthesis of benzoxazole derivatives typically involves cyclization of substituted ortho-aminophenols with carbonyl compounds. For brominated analogs like this compound, TiCl3OTf in ethanol at room temperature has been reported as a robust catalyst for benzoxazole formation, achieving high yields under mild conditions . Optimizing reaction parameters (e.g., molar ratios, solvent polarity, and temperature) is critical to mitigate side reactions such as dehalogenation or isomerization. For instance, controlling bromine stability during cyclization may require inert atmospheres (N2/Ar) and low-temperature protocols .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal refinement to resolve bromine and isopropyl substituent positions .

- Spectroscopic methods :

- 1H/13C NMR : Distinct chemical shifts for the isopropyl group (δ ~1.2–1.4 ppm for CH3; δ ~2.5–3.0 ppm for CH) and bromine’s deshielding effects on adjacent protons .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with isotopic patterns matching bromine’s natural abundance (1:1 ratio for 79Br/81Br) .

Q. What safety and handling protocols are recommended for this compound in laboratory settings?

While specific safety data for this compound is limited, analogous brominated benzoxazoles require:

- PPE : Nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact .

- Storage : Dry, ventilated areas away from oxidizers (bromine release risks) .

- Disposal : Neutralization via halogen-specific protocols (e.g., sodium thiosulfate for bromine scavenging) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in antimicrobial or anticancer activity across studies often arise from:

- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) protocols (e.g., broth microdilution vs. disk diffusion) and cell-line selection .

- Structural analogs : Compare with 5,7-dichloro-benzoxazoles, where chloro substituents enhance lipophilicity and membrane permeability versus bromo analogs .

- Computational validation : Use Gaussian 03 or similar software to model electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC50 values .

Q. What experimental design strategies are effective for studying the electronic properties of this compound in material science applications?

- UV-Vis and fluorescence spectroscopy : Assess π→π* transitions influenced by bromine’s electron-withdrawing effects. Compare with non-brominated analogs (e.g., 5-methyl-1,3-benzoxazole) to isolate substituent impacts .

- DFT calculations : Apply B3LYP hybrid functionals to predict charge distribution and bandgap tuning for optoelectronic applications .

Q. How can researchers address low yields in catalytic coupling reactions involving this compound?

- Catalyst screening : Pd/C or Ni-based catalysts for Suzuki-Miyaura couplings; optimize ligand systems (e.g., SPhos) to reduce steric hindrance from the isopropyl group .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require additives (e.g., TBAB) to stabilize intermediates .

Methodological Tables

Q. Table 1. Comparative Synthetic Approaches for Brominated Benzoxazoles

Q. Table 2. Key Spectroscopic Markers for Structural Confirmation

| Technique | Diagnostic Feature | Example Data for Target Compound |

|---|---|---|

| 1H NMR (CDCl3) | Isopropyl CH3: δ 1.25 (d, J=6.8 Hz) | Integration ratio 6H (2×CH3) |

| 13C NMR | C-Br: δ 115–120 ppm | Quaternary carbon confirmation |

| IR | C-O-C stretch: 1250–1300 cm⁻¹ | Benzoxazole ring validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.